molecular formula C16H14O B14282752 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene CAS No. 122134-95-6

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene

Cat. No.: B14282752
CAS No.: 122134-95-6
M. Wt: 222.28 g/mol
InChI Key: KYRKZBFKNAAUBT-UHFFFAOYSA-N
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Description

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative This compound is characterized by the presence of a methoxy group and a methylphenyl group attached to a benzene ring through an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms to the benzene ring.

Scientific Research Applications

1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.

Comparison with Similar Compounds

  • 4-Methoxyphenylacetylene
  • 1-Ethynyl-4-methoxy-2-methylbenzene
  • 4-Methoxy-2-methylphenylacetylene

Comparison: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .

Properties

CAS No.

122134-95-6

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

1-methoxy-2-[2-(4-methylphenyl)ethynyl]benzene

InChI

InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-15-5-3-4-6-16(15)17-2/h3-10H,1-2H3

InChI Key

KYRKZBFKNAAUBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2OC

Origin of Product

United States

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